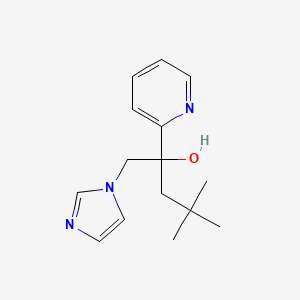
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is a complex organic compound that features both imidazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol typically involves multi-step organic reactions. One common route includes the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step often involves the reduction of the intermediate to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.
Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Various substituted imidazole and pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-imidazol-1-yl)-2-(pyridin-2-yl)ethanol
- 1-(1H-imidazol-1-yl)-3-(pyridin-2-yl)propan-2-ol
- 1-(1H-imidazol-1-yl)-4-(pyridin-2-yl)butan-2-ol
Uniqueness
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both imidazole and pyridine rings in a single molecule allows for versatile interactions with various biological and chemical systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
910442-19-2 |
|---|---|
Molekularformel |
C15H21N3O |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
1-imidazol-1-yl-4,4-dimethyl-2-pyridin-2-ylpentan-2-ol |
InChI |
InChI=1S/C15H21N3O/c1-14(2,3)10-15(19,11-18-9-8-16-12-18)13-6-4-5-7-17-13/h4-9,12,19H,10-11H2,1-3H3 |
InChI-Schlüssel |
XVUVRLCMLSPGLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(CN1C=CN=C1)(C2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


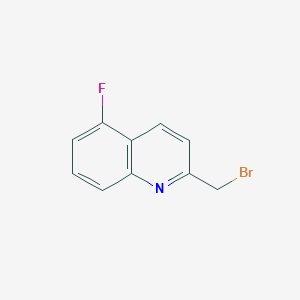
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
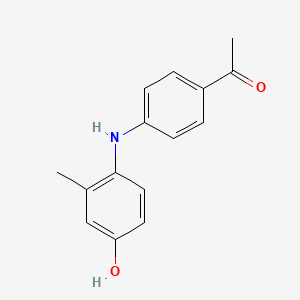
![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
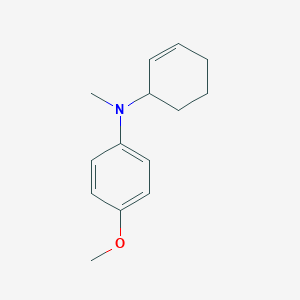
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
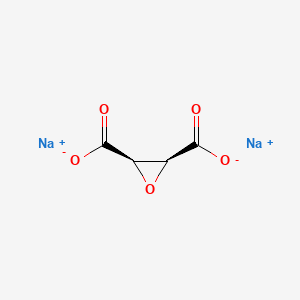
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
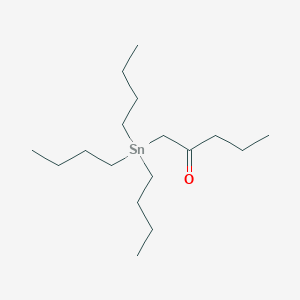
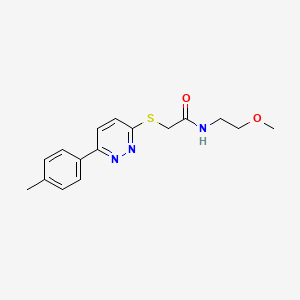
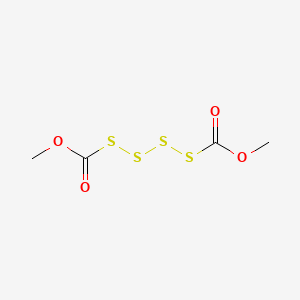
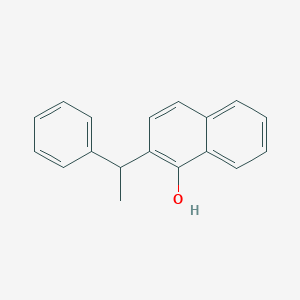
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
